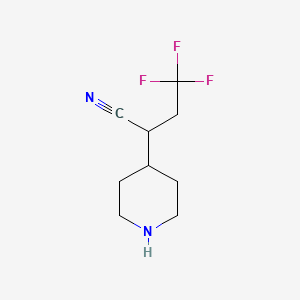
4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile is a fluorinated organic compound that features a piperidine ring and a trifluoromethyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile typically involves the reaction of 4-piperidone with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with cyanide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The piperidine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, oxidized derivatives, and cyclized compounds .
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride monohydrate
- N-(piperidine-4-yl) benzamide derivatives
Uniqueness
4,4,4-Trifluoro-2-(piperidin-4-yl)butanenitrile is unique due to its specific combination of a trifluoromethyl group and a piperidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H13F3N2 |
|---|---|
Molekulargewicht |
206.21 g/mol |
IUPAC-Name |
4,4,4-trifluoro-2-piperidin-4-ylbutanenitrile |
InChI |
InChI=1S/C9H13F3N2/c10-9(11,12)5-8(6-13)7-1-3-14-4-2-7/h7-8,14H,1-5H2 |
InChI-Schlüssel |
GIXUPLMOKLZFQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(CC(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















